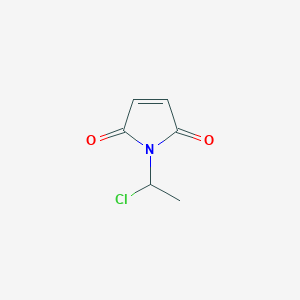
6-Ethyl-7-hydroxychroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants, fungi, and bacteria. They have been widely studied for their potential therapeutic properties, including anticoagulant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-6-ethyl-3,4-dihydrochromen-2-one-quinone, while reduction of the carbonyl group can produce 6-ethyl-7-hydroxy-3,4-dihydrochroman .
Aplicaciones Científicas De Investigación
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparación Con Compuestos Similares
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be compared with other similar compounds, such as:
7-hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 6-position.
6-methoxycoumarin: Similar structure but has a methoxy group instead of a hydroxyl group at the 7-position.
4-hydroxycoumarin: Lacks the ethyl group and has a hydroxyl group at the 4-position instead of the 7-position.
These comparisons highlight the unique structural features of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, which contribute to its distinct biological activities and applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3 |
Clave InChI |
RFABWMQMLCRBET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=C1)CCC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)



![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)



![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)




